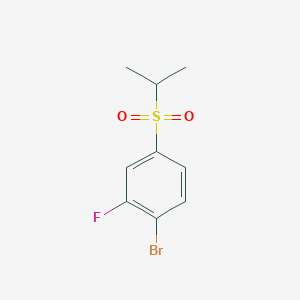
1-Bromo-2-fluoro-4-(isopropylsulfonyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-fluoro-4-(isopropylsulfonyl)benzene is an organic compound that belongs to the class of halogenated benzenes It is characterized by the presence of bromine, fluorine, and isopropylsulfonyl groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-fluoro-4-(isopropylsulfonyl)benzene typically involves the introduction of bromine, fluorine, and isopropylsulfonyl groups onto a benzene ring. One common method is the electrophilic aromatic substitution reaction, where a benzene derivative undergoes bromination and fluorination in the presence of suitable catalysts. The isopropylsulfonyl group can be introduced through sulfonation reactions using isopropylsulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-2-fluoro-4-(isopropylsulfonyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The isopropylsulfonyl group can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the halogen atoms or reduce the sulfonyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce sulfonic acids.
Applications De Recherche Scientifique
1-Bromo-2-fluoro-4-(isopropylsulfonyl)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Bromo-2-fluoro-4-(isopropylsulfonyl)benzene involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the isopropylsulfonyl group can engage in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-2-fluorobenzene: Lacks the isopropylsulfonyl group, making it less versatile in certain applications.
1-Bromo-4-fluorobenzene: Has a different substitution pattern, affecting its reactivity and applications.
1-Bromo-2-fluoro-4-(methylsulfonyl)benzene: Similar but with a methylsulfonyl group instead of an isopropylsulfonyl group.
Uniqueness
1-Bromo-2-fluoro-4-(isopropylsulfonyl)benzene is unique due to the presence of the isopropylsulfonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications.
Propriétés
Formule moléculaire |
C9H10BrFO2S |
|---|---|
Poids moléculaire |
281.14 g/mol |
Nom IUPAC |
1-bromo-2-fluoro-4-propan-2-ylsulfonylbenzene |
InChI |
InChI=1S/C9H10BrFO2S/c1-6(2)14(12,13)7-3-4-8(10)9(11)5-7/h3-6H,1-2H3 |
Clé InChI |
RDNWLKNDABAFCZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)S(=O)(=O)C1=CC(=C(C=C1)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


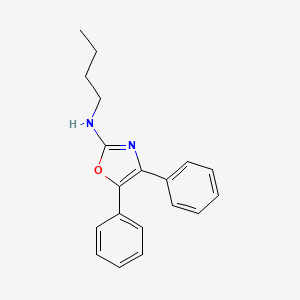
![2-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13945139.png)
![2-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanamine](/img/structure/B13945142.png)
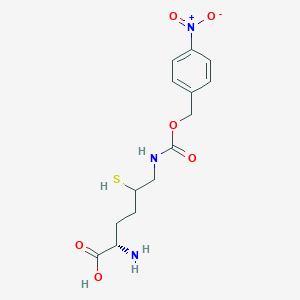
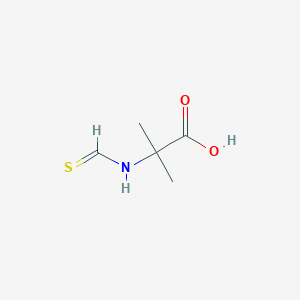
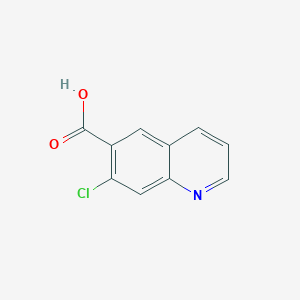
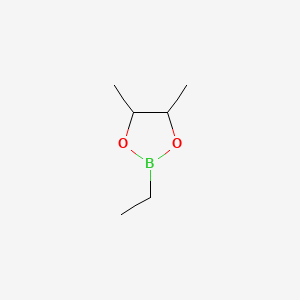
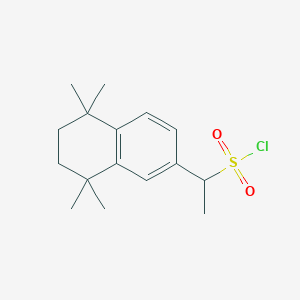
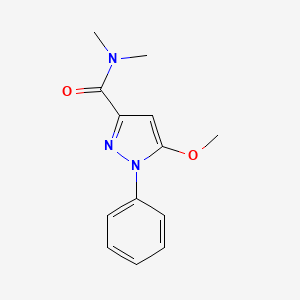
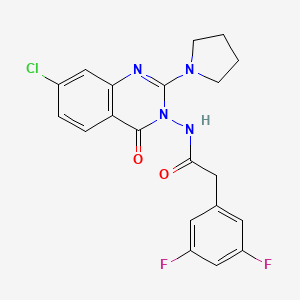
![3H-Pyrazol-3-one, 4-[(6-chloro-1,3-dihydro-1,3-diphenyl-2H-imidazo[4,5-b]quinoxalin-2-ylidene)ethylidene]-2,4-dihydro-5-methyl-2-phenyl-](/img/structure/B13945188.png)
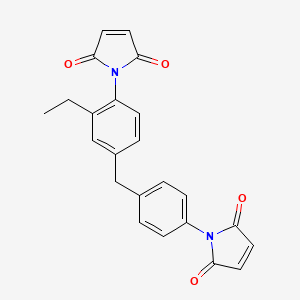
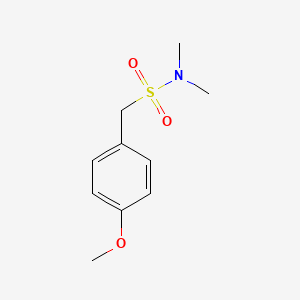
![(3aR,6E,10Z,14E,15aS)-6,14-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-10-carboxylic acid](/img/structure/B13945208.png)
